molecular formula C21H15N3O5 B4648680 N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide

N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide

Cat. No. B4648680
M. Wt: 389.4 g/mol
InChI Key: ZNKUSCBMSLLEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide, also known as BDP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP is a synthetic compound that has been synthesized using various methods, including the one-pot synthesis method. BDP has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide exerts its biological activities through various mechanisms of action. N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has also been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation. Additionally, N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has been shown to inhibit the activity of the hepatitis C virus by targeting the viral NS5B polymerase.
Biochemical and Physiological Effects:
N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has been shown to have various biochemical and physiological effects. N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo. N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Additionally, N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has been shown to inhibit the replication of the hepatitis C virus in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide in lab experiments is its high yield of synthesis. N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has been synthesized in high yield using various methods, making it readily available for research. Additionally, N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has been shown to have various biological activities, making it a promising candidate for therapeutic applications. However, one of the limitations of using N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research of N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide. One future direction is to investigate the potential of N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide as a therapeutic agent for various diseases, including cancer and viral infections. Another future direction is to optimize the synthesis method of N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide to improve its solubility and bioavailability. Additionally, future research can focus on elucidating the molecular mechanisms of action of N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide to better understand its biological activities.
In conclusion, N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has been synthesized using various methods, including the one-pot synthesis method, and has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide exerts its biological activities through various mechanisms of action, and has been shown to have various biochemical and physiological effects. While N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has several advantages for lab experiments, including its high yield of synthesis, it also has limitations such as its limited solubility in water. Future research can focus on investigating the potential of N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide as a therapeutic agent for various diseases and optimizing its synthesis method to improve its solubility and bioavailability.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has been shown to have various biological activities, making it a promising candidate for therapeutic applications. N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-[2-(1,3-benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-2-16(25)22-20-17-18(12-5-3-4-6-13(12)29-21(17)26)23-19(24-20)11-7-8-14-15(9-11)28-10-27-14/h3-9H,2,10H2,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKUSCBMSLLEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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